molecular formula C14H14N2 B3415526 2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole CAS No. 22126-67-6

2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole

Cat. No. B3415526
CAS RN: 22126-67-6
M. Wt: 210.27 g/mol
InChI Key: VIXRKFBKWOHVBR-UHFFFAOYSA-N
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Description

2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole, commonly known as NMI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. NMI is a heterocyclic compound that contains an imidazole ring and a naphthalene moiety. The synthesis of NMI is a complex process that involves several steps, and it requires specialized equipment and expertise.

Scientific Research Applications

Bioimaging and Diagnosis

This compound has been used as a fluorophore in bioimaging applications . It has a strong photophysical profile, including a 0.92 quantum yield, which is attributed to intramolecular charge transfer and intramolecular through-space conjugation . This makes it a competent imaging agent for DNA visualization and nuclear counterstaining in cell culture .

Photodynamic Therapy

The compound’s unique photophysical properties make it suitable for use in photodynamic therapy regimes . Photodynamic therapy is a type of treatment that uses light-sensitive compounds to destroy cancer cells .

Photovoltaic Devices and Solar Cells

The compound’s strong photophysical profile also makes it useful in photovoltaic devices and solar cells . Its high quantum yield and intramolecular charge transfer properties can enhance the efficiency of these devices .

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

The compound has been used in the synthesis of new biheterocyclic phosphonic α-amino esters . These esters have a wide range of applications, including as peptide enzyme inhibitors and chelating agents .

1,3-Dipolar Cycloaddition Reactions

The compound has been used in 1,3-dipolar cycloaddition reactions . This is a type of organic reaction where a 1,3-dipole adds to a dipolarophile to form a five-membered ring .

Click Chemistry

The compound has been used in click chemistry , a type of chemical synthesis that is characterized by its efficiency, selectivity, and versatility . It’s particularly useful in the synthesis of complex molecules from simple building blocks .

properties

IUPAC Name

2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-6,9H,7-8,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRKFBKWOHVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole

CAS RN

22126-67-6
Record name beta-Naphazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Naphthalen-2-ylmethyl)-4,5-Dihydro-1H-Imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-NAPHAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ23S4WRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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